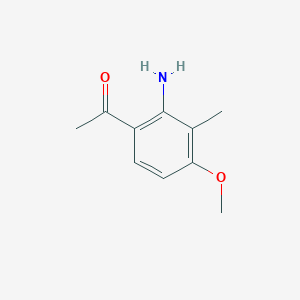

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-amino-4-methoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBGCEDOGYNWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648622 | |

| Record name | 1-(2-Amino-4-methoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912347-94-5 | |

| Record name | 1-(2-Amino-4-methoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Amino-3'-methyl-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS: 912347-94-5): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, registered under CAS number 912347-94-5, is a pivotal chemical intermediate with significant applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its primary role as a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic therapies. Additionally, its potential as a building block for novel fungicides is explored. This document aims to serve as a detailed resource, offering insights into experimental protocols, underlying biological pathways, and key data associated with this compound and its derivatives.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but has low solubility in water. It is sensitive to acidic conditions and should be stored in a cool, dry environment. Safety precautions include the use of gloves and eye protection, as it is classified as a skin irritant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 912347-94-5 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 128-132 °C | |

| Solubility | Moderately soluble in DMSO and DMF; insoluble in water. | |

| Storage | Store in a cool, dry place, away from incompatible materials. | |

| SMILES | CC1=C(C=C(C(=C1)C(=O)C)N)OC | |

| InChI | InChI=1S/C10H13NO2/c1-6-7(8(11)3-4-9(6)13-2)10(5)12/h3-4H,11H2,1-2,5H3 |

Synthesis of this compound

A patented method for the preparation of this compound involves a Friedel-Crafts acylation of a substituted aniline precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the method described in patent CN101987825B.

Reaction Scheme:

Procedure:

-

Under a nitrogen atmosphere, dissolve 3-methyl-4-methoxyaniline (0.05 mol) in dichloromethane (10 mL).

-

Cool the solution to below -10 °C.

-

Add boron trichloride in dichloromethane solution (1M, 55 mL, 0.055 mol) and react for 0.5 hours.

-

Cool the reaction mixture to below -50 °C.

-

Successively add acetyl chloride (3.45 g, 0.044 mol) and aluminum chloride (6.4 g, 0.048 mol).

-

The reaction is first maintained at -50 to -40 °C, then allowed to warm to room temperature, and finally heated to reflux. The total reaction time is typically 12-24 hours, monitored for completion by techniques such as TLC or LCMS.

-

Upon completion, cool the reaction to room temperature and quench with iced water.

-

Adjust the pH of the aqueous layer to 6-7 with a 20% (w/w) aqueous sodium hydroxide solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under vacuum to remove the solvent.

-

The resulting residue can be purified by recrystallization from a solvent system such as petroleum ether/ethyl acetate (10:1 v/v) to yield 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone.

Application in the Synthesis of COX-2 Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of diarylpyrazole-based selective COX-2 inhibitors. These compounds are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors are designed to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

General Synthesis of Diarylpyrazole COX-2 Inhibitors

General Synthetic Workflow:

Representative Experimental Protocol: COX-2 Inhibition Assay

The following is a representative protocol for an in vitro COX-2 inhibition assay, adapted from commercially available kits and literature methods. This can be used to evaluate the inhibitory potential of compounds synthesized from this compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test inhibitor compounds dissolved in DMSO

-

Stannous chloride solution (to stop the reaction)

-

ELISA kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS system

Procedure:

-

Prepare the reaction mixture by adding the reaction buffer, heme, and COX-2 enzyme to a microplate well.

-

Add the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include a vehicle control (DMSO only) and a positive control (a known COX-2 inhibitor like celecoxib).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37 °C.

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Application in Fungicide Development

This compound also serves as a precursor for the development of novel fungicides.[1] The synthesis of various heterocyclic compounds with potential fungicidal activity, such as pyrazoles and thiazoles, can be initiated from this intermediate.

Representative Data on Fungicidal Activity of Pyrazole Derivatives

While specific fungicidal data for derivatives of this compound are not available, Table 2 presents representative Minimum Inhibitory Concentration (MIC) data for a series of synthesized pyrazole analogues against various fungal strains, demonstrating the potential of this class of compounds.

Table 2: Representative Antifungal Activity (MIC in μg/mL) of Pyrazole Derivatives

| Compound | Aspergillus niger | Candida albicans | Escherichia coli (for comparison) | Reference |

| Pyrazole Derivative 1 | >100 | 62.5 | 125 | [3] |

| Pyrazole Derivative 2 | 1 | 31.25 | 15.62 | [3] |

| Pyrazole Derivative 3 | 125 | 250 | 0.25 | [3] |

| Clotrimazole (Standard) | 2 | 0.5 | N/A | [3] |

| Ciprofloxacin (Standard) | N/A | N/A | 0.5 | [3] |

Note: The compounds in this table are representative pyrazole derivatives and are not directly synthesized from this compound. This data is presented to illustrate the potential fungicidal activity of the pyrazole scaffold.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of biologically active molecules. Its primary utility lies in the construction of diarylpyrazole-based selective COX-2 inhibitors, which are of significant interest in the pharmaceutical industry for the treatment of inflammatory conditions. Furthermore, its potential as a scaffold for the development of new fungicides highlights its broader importance in agrochemical research. This technical guide has provided an overview of its properties, synthesis, and key applications, along with representative experimental protocols and relevant biological pathways, to aid researchers and drug development professionals in their work with this important compound. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic and agrochemical potential.

References

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

The fundamental molecular characteristics of this compound are summarized below. The data has been compiled from verified chemical suppliers and databases.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| CAS Number | 912347-94-5 | [1][2] |

Physicochemical Data

Key physical and chemical properties are presented in the following table, offering a comprehensive profile of the compound.

| Property | Value |

| Physical State | Yellow crystalline solid |

| Melting Point | 107 °C |

| Boiling Point (Predicted) | 336.0 ± 37.0 °C |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ |

| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, DMF); relatively insoluble in water. |

Logical Relationship of Compound Name to Structure

The IUPAC name, this compound, directly corresponds to its chemical structure. The following diagram illustrates this relationship, breaking down the name into its constituent functional groups and their positions on the phenyl ring.

Caption: Structural breakdown of this compound.

Experimental Workflow: Synthesis Overview

While specific, detailed experimental protocols are proprietary and vary between manufacturers, a generalized workflow for the synthesis of substituted acetophenones such as this compound often involves a multi-step process. The following diagram outlines a logical, high-level workflow.

Caption: Generalized synthetic workflow for related aromatic ketones.

References

Physical and chemical properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the aromatic ketone 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering detailed experimental protocols, tabulated data, and visualizations of key processes.

Chemical and Physical Properties

This compound is a multifaceted organic compound with potential applications in medicinal chemistry. A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 912347-94-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 107 °C | [1] |

| Boiling Point (Predicted) | 336.0 ± 37.0 °C | [1] |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | [1] |

| Storage | Room temperature, dry, sealed | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is based on established methodologies.

Synthesis Protocol: Friedel-Crafts Acylation

This process involves the acylation of a substituted aniline derivative.

Materials:

-

2-Methoxy-3-methylaniline (starting material)

-

Acetyl chloride (acetylation reagent)

-

Boron trichloride (Lewis acid catalyst)

-

Aluminum chloride (Lewis acid catalyst)

-

Dichloromethane (solvent)

-

Nitrogen gas (inert atmosphere)

-

Sodium hydroxide solution

-

Petroleum ether or n-hexane

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-methoxy-3-methylaniline in dichloromethane.

-

Cool the solution to below -10 °C and add a dichloromethane solution of boron trichloride. Allow the reaction to proceed for 30 minutes.

-

Further cool the mixture to below -50 °C and sequentially add acetyl chloride and aluminum chloride.

-

The reaction is maintained at this temperature for a period of 12 to 24 hours, with progress monitored until completion.

-

Upon completion, the reaction mixture is worked up by adjusting the pH of the aqueous layer to 6-7 with a sodium hydroxide solution.

-

The product is then extracted with dichloromethane.

-

The organic phases are combined, dried, and the solvent is removed under vacuum to yield the crude product.

Synthesis Workflow

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity final product.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot mixed solvent system.

-

Suitable solvent systems include petroleum ether and ethyl acetate, or n-hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.5 - 7.5 | m | 2H |

| -NH₂ | 4.0 - 5.0 (broad) | s | 2H |

| -OCH₃ | ~3.8 | s | 3H |

| -COCH₃ | ~2.5 | s | 3H |

| Ar-CH₃ | ~2.2 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | ~200 |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-OCH₃ | ~155 |

| Aromatic C-H & C-C | 110 - 140 |

| -OCH₃ | ~55 |

| -COCH₃ | ~25 |

| Ar-CH₃ | ~15 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ketone) | 1660 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 164) and a carbonyl group (m/z = 151).

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the amino, methoxy, and acetyl groups on a phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents.

Notably, this compound and its derivatives are utilized in the preparation of selective kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery.

While the specific kinase targets for derivatives of this compound are not explicitly detailed in the available literature, a plausible signaling pathway that is often targeted by such small molecule inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.

References

Structural Elucidation and Characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This document details its physicochemical properties, predicted spectroscopic data based on analogous structures, a putative synthetic protocol, and its potential role in drug discovery workflows.

Chemical Identity and Physical Properties

This compound is a yellow crystalline solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 912347-94-5 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Melting Point | 107 °C | [2] |

| Predicted Boiling Point | 336.0 ± 37.0 °C | [2] |

| Predicted Density | 1.096 ± 0.06 g/cm³ | [2] |

| SMILES | NC1=C(C=CC(=C1C)OC)C(C)=O | [3] |

Structural Elucidation: Spectroscopic Characterization

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds. These predictions serve as a guide for researchers in the verification of this molecule.

Predicted ¹H NMR Spectral Data

The predicted proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group, the methoxy group, the methyl group, and the acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-5) | ~ 6.5 - 6.7 | Doublet | 1H |

| Aromatic H (H-6) | ~ 7.1 - 7.3 | Doublet | 1H |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | 2H |

| -OCH₃ | ~ 3.8 - 3.9 | Singlet | 3H |

| Ar-CH₃ | ~ 2.1 - 2.3 | Singlet | 3H |

| -COCH₃ | ~ 2.5 - 2.6 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 198 - 202 |

| Aromatic C-NH₂ | ~ 145 - 150 |

| Aromatic C-OCH₃ | ~ 155 - 160 |

| Aromatic C-H | ~ 110 - 130 |

| Aromatic C-CH₃ | ~ 120 - 125 |

| Aromatic C-C=O | ~ 115 - 120 |

| -OCH₃ | ~ 55 - 60 |

| -COCH₃ | ~ 25 - 30 |

| Ar-CH₃ | ~ 15 - 20 |

Predicted FT-IR Spectral Data

The Fourier-transform infrared (FT-IR) spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (asymmetric and symmetric) |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 2980 - 2850 | C-H (aliphatic) | Stretching |

| 1660 - 1690 | C=O (ketone) | Stretching |

| 1600 - 1450 | C=C (aromatic) | Stretching |

| 1270 - 1230 | C-O (aryl ether) | Stretching |

Predicted Mass Spectrometry Data

The mass spectrum (electron ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 136 | [M - COCH₃]⁺ |

Experimental Protocols

General Spectroscopic Analysis Workflow

References

Synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described methodology starts from readily available substituted anilines and proceeds through a multi-step synthesis involving methylation, nitration, and subsequent reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step process starting from 1-(4-hydroxy-3-methylphenyl)ethanone. The overall synthetic pathway is outlined below:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-methylacetophenone

This step involves the methylation of the hydroxyl group of 1-(4-hydroxy-3-methylphenyl)ethanone.

Reaction Scheme:

References

Spectroscopic Characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Physicochemical Properties

This compound is a yellow crystalline solid. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including analgesic and anti-inflammatory drugs.[1]

| Property | Value | Reference |

| CAS Number | 912347-94-5 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Melting Point | 107 °C | [1] |

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public literature, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~6.3 | d | 1H | H-5 |

| ~4.5 (broad s) | s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -COCH₃ |

| ~2.1 | s | 3H | Ar-CH₃ |

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~160 | C-OCH₃ |

| ~150 | C-NH₂ |

| ~135 | C-6 |

| ~120 | C-1 |

| ~115 | C-3 |

| ~105 | C-5 |

| ~100 | C-4 |

| ~55 | -OCH₃ |

| ~28 | -COCH₃ |

| ~15 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1660 | Strong | C=O stretch (aryl ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | High | [M - CH₃]⁺ |

| 136 | Medium | [M - COCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.[3]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[3]

IR Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Dilute the solution to an appropriate concentration for the instrument being used.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography inlet).

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Safety and Handling of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS No. 912347-94-5). The information is compiled from available Safety Data Sheets (SDS) and established toxicological testing guidelines to ensure safe laboratory practices.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2'-Amino-3'-methyl-4'-methoxyacetophenone, 2-Amino-4-Methoxy-3-Methylacetophenone |

| CAS Number | 912347-94-5 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Physical State | Solid, white to yellow to orange powder or crystal[1] |

| Melting Point | 105-109 °C[1] |

| Boiling Point | 336.0 ± 37.0 °C (Predicted)[2] |

| Density | 1.096 ± 0.06 g/cm³ (Predicted)[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute oral toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |

GHS Pictogram:

Signal Word: Warning

Experimental Protocols for Toxicological Assessment

3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance after a single oral administration. The primary goal is to identify the dose level that causes evident toxicity without mortality and to determine the LD50 (median lethal dose) range.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure: A sighting study is first conducted with single animals to determine the appropriate starting dose. Subsequently, the main study involves dosing groups of at least five animals with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[4][5][6]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[7] A gross necropsy is performed on all animals at the end of the study.[5]

-

Data Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.

3.2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

-

Test Animals: Rats are the preferred species, with at least 5 males and 5 females per dose group.

-

Procedure: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days. At least three dose levels and a control group are used.[8][9]

-

Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and hematological and clinical biochemistry analyses are conducted.[9][10] At the end of the study, a full necropsy and histopathological examination of major organs are performed.

-

Data Analysis: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) and target organs for toxicity.

Safety and Handling Precautions

4.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

It is recommended to store under an inert gas as the compound may be air-sensitive.

Emergency Procedures

5.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

5.2. Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Avoid generating dust.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Visualizations

6.1. Experimental and Handling Workflows

Caption: Workflow for chemical safety assessment.

Caption: Standard procedure for handling chemicals.

Caption: Flowchart for chemical spill response.

References

- 1. oecd.org [oecd.org]

- 2. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

- 7. testinglab.com [testinglab.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

- 10. ecetoc.org [ecetoc.org]

Biological Activity Screening of Novel Acetophenone Derivatives: A Technical Guide

Abstract

Acetophenone derivatives, a significant class of phenolic compounds found in numerous plant species and also accessible through synthetic routes, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for synthesizing and screening novel acetophenone derivatives. It includes detailed experimental protocols for key biological assays, a summary of quantitative activity data from recent literature, and visualizations of relevant signaling pathways and experimental workflows to facilitate the discovery and development of new therapeutic agents.

Introduction to Acetophenone Derivatives

Acetophenones are aromatic ketones characterized by an acetyl group attached to a benzene ring. This core structure is a common motif in natural products and serves as a valuable synthon for creating more complex molecules.[1][3] The therapeutic potential of acetophenone derivatives stems from their ability to interact with various biological targets. For instance, naturally occurring acetophenones like paeonol have demonstrated significant anticancer and anti-inflammatory properties.[1] Synthetic strategies, such as the Claisen-Schmidt condensation to form chalcones or "click" chemistry to introduce triazole moieties, have further expanded the chemical space and biological activity of this compound class, yielding potent enzyme inhibitors and antimicrobial agents.[2][3][4]

The process of screening these novel derivatives involves a systematic evaluation of their effects in various biological assays. This guide outlines standardized procedures for assessing their anticancer, antimicrobial, anti-inflammatory, and antioxidant potentials, providing a framework for identifying promising lead compounds for further development.

Synthesis of Novel Acetophenone Derivatives

The creation of diverse libraries of acetophenone derivatives is foundational to activity screening. Two prevalent and effective methods are the Claisen-Schmidt condensation for synthesizing chalcones and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for creating triazole hybrids.

Experimental Protocol 2.1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized through the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[2]

Materials:

-

Substituted acetophenone (10 mmol)

-

Substituted benzaldehyde (10 mmol)

-

Ethanol

-

Aqueous solution of a base (e.g., Potassium Hydroxide, Sodium Hydroxide)

-

Stirring apparatus

-

Ice bath

-

10% Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol.[5]

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., KOH) dropwise while stirring vigorously.

-

Reaction: Allow the mixture to stir at room temperature. The reaction time can range from a few hours to 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl.[5]

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[2][5]

Experimental Protocol 2.2: Synthesis of Acetophenone-Triazole Hybrids via CuAAC "Click" Reaction

This method is used to covalently link an acetophenone scaffold with another molecule through a stable 1,2,3-triazole ring, a strategy known to enhance biological activity.[3][4]

Materials:

-

Propargylated acetophenone derivative (e.g., 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone) (1 mmol)[3]

-

Appropriate organic azide (1 mmol)

-

Solvent system (e.g., DMSO/H₂O)

-

Copper(II) sulfate (CuSO₄) as a catalyst precursor

-

Sodium ascorbate as a reducing agent

Procedure:

-

Reaction Setup: Dissolve the propargylated acetophenone and the organic azide in the DMSO/H₂O solvent system in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of copper(II) sulfate followed by sodium ascorbate to the mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[3]

-

Reaction: Stir the mixture at room temperature for 6-8 hours. The reaction is often characterized by a color change. Monitor completion by TLC.[3]

-

Work-up: Upon completion, dilute the reaction mixture with water to precipitate the triazole product.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

Caption: General workflow for the synthesis and purification of novel acetophenone derivatives.

Screening for Key Biological Activities

Anticancer Activity

Many acetophenone derivatives, particularly chalcones and their heterocyclic analogues, exhibit potent cytotoxic effects against various cancer cell lines.[1][6] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular machinery like the proteasome.[5][6]

Table 3.1.1: Cytotoxic Activity of Novel Acetophenone Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Acrovestone | MCF-7 (Breast Cancer) | IC₅₀ | 33.5 µM | [1] |

| Eupatofortunone | MCF-7 (Breast Cancer) | IC₅₀ | 82.15 µM | [1] |

| Eupatofortunone | A549 (Lung Cancer) | IC₅₀ | 86.63 µM | [1] |

| Melibarbinon B | A2780 (Ovarian Cancer) | IC₅₀ | 30 µM | [1] |

| Compound 11 (2,5-DKP) | A549 (Lung Cancer) | IC₅₀ | 1.2 µM | [7] |

| Compound 11 (2,5-DKP) | HeLa (Cervical Cancer) | IC₅₀ | 0.7 µM |[7] |

Experimental Protocol 3.1.1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test acetophenone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: Pathway showing apoptosis induction by an acetophenone derivative via proteasome inhibition.[6]

Antimicrobial Activity

Acetophenone derivatives, including chalcones and semicarbazones, have demonstrated significant activity against a range of bacteria and fungi.[8]

Table 3.2.1: Antimicrobial Activity of Novel Acetophenone Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Chalcone 3c | Staphylococcus aureus | MIC | 62.5 - 250 | [8] |

| Chalcone 3c | Candida albicans | MIC | 62.5 - 250 | [8] |

| Semicarbazone SC01-04 | Various Bacteria & Fungi | - | Significant Activity | |

Experimental Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ampicillin, Fluconazole)

-

Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating an initial concentration.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Caption: Step-by-step workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity

Acetophenone derivatives can mitigate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE₂), and cytokines (TNF-α, IL-6), often through the modulation of signaling pathways such as MAPK and NF-κB.[1][9][10]

Table 3.3.1: Anti-inflammatory Activity of Novel Acetophenone Derivatives

| Compound | Assay / Model | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 70 | RAW 264.7 cells | IC₅₀ | 26.4 µM | [1] |

| Compound 72 | RAW 264.7 cells | IC₅₀ | 46.0 µM | [1] |

| Acetophenone Semicarbazone | Carrageenan-induced paw edema | % Inhibition | Significant (at 50 mg/kg) | [11] |

| Benzylideneacetophenone (JC3 dimer) | C/K-induced arthritis rats | - | Significant symptom reduction |[9] |

Experimental Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rodents (in vivo)

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Materials:

-

Test compounds

-

Standard drug (e.g., Indomethacin, Rofecoxib)[12]

-

1% Carrageenan solution in saline

-

Pletysmometer or digital calipers

Procedure:

-

Animal Grouping: Divide animals into groups: a control group, a standard drug group, and test groups receiving different doses of the acetophenone derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Caption: Acetophenone derivatives can inhibit LPS-induced inflammation by blocking MAPK and NF-κB pathways.[10]

Antioxidant Activity

The antioxidant capacity of acetophenone derivatives is often evaluated by their ability to scavenge synthetic free radicals. The two primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13]

Experimental Protocol 3.4.1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[2]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox) dissolved in methanol

-

96-well plate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.[2]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2]

-

Measurement: Measure the absorbance of the solution at 517 nm.[2]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.[2]

-

Data Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

Caption: The two primary mechanisms of free radical scavenging by antioxidants.[13]

Conclusion and Future Perspectives

Acetophenone derivatives represent a highly versatile and promising class of compounds for drug discovery. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing novel derivatives with significant therapeutic potential. The quantitative data presented in the tables highlight the potent activities already achieved within this chemical class. Future research should focus on integrated approaches, combining synthetic chemistry with computational modeling to perform structure-activity relationship (SAR) studies. This will enable the rational design of next-generation acetophenone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their development into clinically effective drugs.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-tumor activity of benzylideneacetophenone derivatives via proteasomal inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journaljpri.com [journaljpri.com]

- 9. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an ortho-amino group, a methoxy group, and a methyl group on the phenyl ring, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds, particularly quinolines and related fused systems. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel pharmacologically active agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, the quinoline scaffold is of particular importance, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic synthesis of substituted quinolines is therefore a critical endeavor in the pursuit of new therapeutic agents. This compound emerges as a key starting material in this context, offering multiple reactive sites for cyclization and further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 912347-94-5 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves a two-step sequence starting from a commercially available substituted anisole derivative. The general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of the title compound.

A plausible synthetic route begins with the acylation of 3-methoxy-2-methylaniline to protect the amino group. This is followed by a Friedel-Crafts acylation to introduce the acetyl group at the para position to the activating methoxy group. Finally, deprotection of the amino group via acid-catalyzed hydrolysis yields the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(3-methoxy-2-methylphenyl)acetamide

To a solution of 3-methoxy-2-methylaniline (1.0 eq) in pyridine (5 vol) at 0 °C is slowly added acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford N-(3-methoxy-2-methylphenyl)acetamide.

Step 2: Synthesis of 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone

To a suspension of anhydrous aluminum chloride (2.5 eq) in dry dichloromethane (10 vol) at 0 °C is added acetyl chloride (1.2 eq) dropwise. A solution of N-(3-methoxy-2-methylphenyl)acetamide (1.0 eq) in dry dichloromethane (5 vol) is then added slowly, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 18 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

A suspension of 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone (1.0 eq) in 6 M hydrochloric acid (10 vol) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Applications in Organic Synthesis: The Friedländer Annulation

The most prominent application of this compound is in the Friedländer annulation for the synthesis of substituted quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group, such as a β-ketoester or a 1,3-diketone.

References

A Technical Guide to Unlocking Novel Heterocyclic Scaffolds from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a versatile synthetic intermediate poised for the discovery of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an acetyl moiety, combined with activating methoxy and methyl groups on the phenyl ring, makes it an ideal precursor for a variety of cyclocondensation and multicomponent reactions. This technical guide explores the untapped potential of this building block, providing a detailed roadmap for the synthesis of novel quinoline and benzodiazepine derivatives. These heterocyclic cores are prevalent in a wide array of biologically active molecules, including analgesics, anti-inflammatory agents, and central nervous system modulators.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and optimization.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Not specified in readily available literature |

| Solubility | Expected to be soluble in common organic solvents |

| Reactivity | The ortho-aminoacetophenone moiety is primed for reactions with carbonyl compounds and other electrophiles. |

Novel Reaction Pathways and Methodologies

This guide focuses on two powerful and widely applicable reaction types for the elaboration of this compound into complex heterocyclic systems: the Friedländer Annulation for the synthesis of substituted quinolines and a plausible cyclocondensation for the formation of 1,5-benzodiazepine derivatives.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and highly efficient method for constructing the quinoline ring system. It involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or a 1,3-diketone).[1][2]

Reaction Workflow:

Caption: A generalized workflow for the synthesis of substituted quinolines via the Friedländer Annulation.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of Ethyl 2,8-dimethyl-6-methoxyquinolin-4-carboxylate, a novel quinoline derivative, through the acid-catalyzed condensation of this compound with ethyl acetoacetate.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of this compound and ethyl acetoacetate in glacial acetic acid is heated at reflux for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure quinoline derivative.

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | To be determined |

| ¹H NMR | Characteristic peaks for the quinoline core and substituents |

| ¹³C NMR | Characteristic peaks for the quinoline core and substituents |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |

Reaction Mechanism:

The Friedländer synthesis can proceed through two primary pathways, either an aldol-type condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and dehydration.[1]

Caption: The two plausible mechanistic pathways for the Friedländer quinoline synthesis.

Synthesis of Novel 1,5-Benzodiazepine Derivatives

The condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound is a well-established route to 1,5-benzodiazepines. While this compound is not a diamine, its reaction with a suitable 1,2-dicarbonyl compound or a functionalized amine could plausibly lead to related seven-membered heterocyclic systems. A more direct, albeit speculative, pathway to a benzodiazepine-like structure could involve a multi-component reaction.

Hypothetical Reaction Workflow (Multi-component approach):

Caption: A conceptual workflow for the synthesis of a benzodiazepine-like scaffold via a multi-component reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible synthesis of a novel 1,5-benzodiazepine derivative via the condensation of this compound with a 1,3-diketone, such as acetylacetone, under acidic conditions.

Materials:

-

This compound (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Ethanol

-

Catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid (e.g., p-TsOH)

Procedure:

-

To a solution of this compound in ethanol, acetylacetone and the acid catalyst are added.

-

The reaction mixture is stirred at reflux for 6-8 hours, with monitoring by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Expected Quantitative Data:

| Parameter | Expected Value |

| Yield | 50-70% |

| Melting Point | To be determined |

| ¹H NMR | Characteristic peaks for the benzodiazepine core and substituents |

| ¹³C NMR | Characteristic peaks for the benzodiazepine core and substituents |

| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |

Potential Biological Significance and Signaling Pathways

Derivatives of both quinolines and benzodiazepines are known to interact with a multitude of biological targets. For instance, many quinoline-based compounds exhibit anti-inflammatory activity through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. Benzodiazepines are classical modulators of the GABA-A receptor in the central nervous system.

Potential COX-2 Inhibition Pathway:

Caption: A simplified diagram illustrating the potential inhibition of the COX-2 pathway by novel quinoline derivatives.

Conclusion

This compound represents a starting material with considerable, yet underexplored, potential for the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide, particularly the Friedländer annulation, provide a robust and versatile platform for the generation of diverse libraries of quinoline and benzodiazepine-like molecules. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, empowering them to unlock the full synthetic potential of this promising building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of quinoline-based kinase inhibitors utilizing 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a key starting material. This 2-aminoaryl ketone is a versatile precursor for constructing the quinoline ring system through established synthetic methodologies like the Friedländer annulation.

Target Scaffolds and Signaling Pathways

The primary heterocyclic scaffold that can be efficiently synthesized from this compound is the substituted quinoline ring. Quinolines are integral components of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Target Kinases and Pathways:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.

-

Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases that are involved in cell adhesion, growth, and motility. Elevated Src activity is often associated with cancer metastasis.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

The following diagram illustrates a simplified EGFR signaling pathway, a common target for quinoline-based inhibitors.

Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive kinase inhibitors.

Experimental Protocols

This section outlines a representative protocol for the synthesis of a potent quinoline-based kinase inhibitor, (E)-3-(4-((6-methoxy-7-methyl-4-oxo-1,4-dihydroquinolin-8-yl)amino)phenyl)acrylamide , starting from this compound. This synthesis is based on the well-established Friedländer annulation reaction.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for the preparation of a quinoline-based kinase inhibitor.

Step 1: Friedländer Annulation

Synthesis of Ethyl 6-methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

-

To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.2 eq).

-

Add a catalytic amount of a base, such as sodium ethoxide or piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired quinolone ester.

Step 2: Hydrazinolysis

Synthesis of 6-Methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-8-carbohydrazide

-

Suspend the ethyl ester from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the suspension.

-

Reflux the mixture until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the solid with ethanol and dry to obtain the hydrazide.

Step 3: Curtius Rearrangement

Synthesis of 8-Amino-6-methoxy-7-methylquinolin-4(1H)-one

-

Dissolve the hydrazide from Step 2 (1.0 eq) in a mixture of dilute hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to form the acyl azide intermediate.

-

Heat the reaction mixture to induce the Curtius rearrangement, which will evolve nitrogen gas.

-

After the gas evolution ceases, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the aminoquinolone.

-

Filter, wash with water, and dry the product.

Step 4: Buchwald-Hartwig Amination

Synthesis of (E)-3-(4-((6-methoxy-7-methyl-4-oxo-1,4-dihydroquinolin-8-yl)amino)phenyl)acrylamide

-

In a reaction vessel, combine the aminoquinolone from Step 3 (1.0 eq), (E)-3-(4-bromophenyl)acrylamide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq).

-

Add a base (e.g., Cs₂CO₃, 2.0 eq) and a solvent such as dioxane.

-

Degas the mixture and then heat it under an inert atmosphere (e.g., argon) until the starting materials are consumed (monitor by TLC).

-

Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite.

-

Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative quinoline and quinazoline-based inhibitors against various kinases. The data is compiled from published literature on compounds with similar structural features to those that can be synthesized from the provided starting material.

| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference Cell Line |

| QL-1 | Quinoline | EGFR | 15 | A431 |

| QL-2 | Quinoline | Src | 8 | NIH3T3 |

| QL-3 | Quinoline | VEGFR2 | 25 | HUVEC |

| QZ-1 | Quinazoline | EGFR (T790M) | 5 | H1975 |

| QZ-2 | Quinazoline | HER2 | 12 | SK-BR-3 |

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For quinoline and quinazoline-based inhibitors, key structural modifications and their effects are summarized below:

-

Substitution at the 4-anilino moiety: The nature and position of substituents on the 4-anilino ring significantly impact potency and selectivity. Electron-withdrawing groups can enhance activity against certain kinases.

-

Modifications on the quinoline/quinazoline core: Substituents at the 6- and 7-positions of the quinoline or quinazoline ring are critical for interaction with the ATP-binding pocket. Small, lipophilic groups are often favored.

-

Side chains: The introduction of solubilizing groups, such as morpholine or piperazine moieties, can improve the pharmacokinetic properties of the inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of quinoline-based kinase inhibitors. The protocols outlined in this document, centered around the robust Friedländer annulation, provide a clear pathway for the generation of these potent therapeutic agents. The presented data and SAR insights offer a foundation for the rational design and optimization of novel kinase inhibitors for further investigation in drug discovery programs.

Application Notes and Protocols for the Preparation of Quinazoline-Based EGFR Inhibitors from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several generations of small-molecule inhibitors demonstrating significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of approved drugs like gefitinib and erlotinib. These inhibitors function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This document provides a detailed synthetic protocol for the preparation of quinazoline-based EGFR inhibitors starting from the readily available building block, 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The described synthetic route allows for the introduction of various substituents on the quinazoline core, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Quinazoline-based inhibitors, by blocking the ATP-binding site, prevent EGFR autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Use of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone in the synthesis of Abl tyrosine kinase inhibitors

Note to the Reader: Extensive research did not yield a publicly documented synthetic route for an Abl tyrosine kinase inhibitor that specifically utilizes 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a starting material. This compound is, however, a valuable intermediate in the synthesis of other biologically active molecules, such as certain analgesic agents.[1][2]

To provide a relevant and detailed guide for researchers, scientists, and drug development professionals interested in the synthesis of Abl tyrosine kinase inhibitors, this document will focus on the well-established synthesis of Nilotinib . Nilotinib is a potent second-generation Bcr-Abl tyrosine kinase inhibitor, and its synthesis involves key chemical transformations and building blocks that are representative of this class of inhibitors.

Application of Substituted Anilines in the Synthesis of Nilotinib, an Abl Tyrosine Kinase Inhibitor

Nilotinib is a highly selective inhibitor of the Bcr-Abl kinase, the hallmark of chronic myelogenous leukemia (CML).[3] Its structure is based on a substituted anilinopyrimidine scaffold, a common feature in many kinase inhibitors. The synthesis of Nilotinib showcases the strategic construction of a complex molecule through a series of coupling and condensation reactions.

Quantitative Data of Nilotinib Activity

The following table summarizes the inhibitory activity of Nilotinib against Abl kinase.